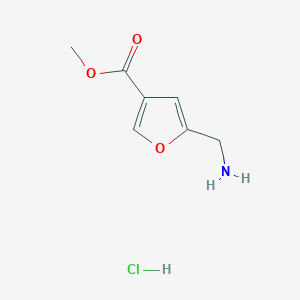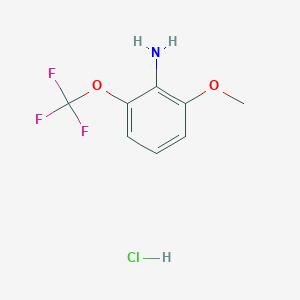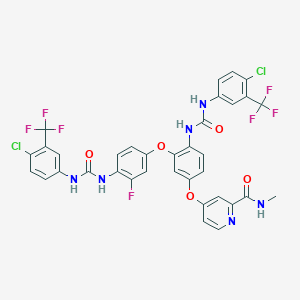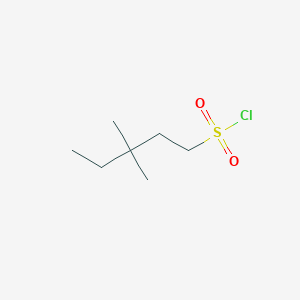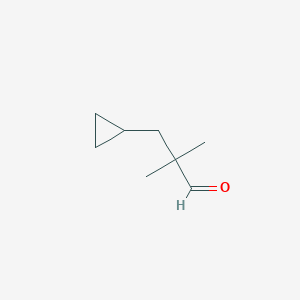
3-Cyclopropyl-2,2-dimethylpropanal
Descripción general
Descripción
“3-Cyclopropyl-2,2-dimethylpropanal” is a chemical compound that belongs to the family of cyclopropanes . It has a CAS Number of 1934402-30-8 and a molecular weight of 126.2 . The IUPAC name for this compound is also 3-cyclopropyl-2,2-dimethylpropanal .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-2,2-dimethylpropanal” is 1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-2,2-dimethylpropanal” include its molecular weight (126.2 g/mol) and its IUPAC name (3-cyclopropyl-2,2-dimethylpropanal) . Unfortunately, specific details such as boiling point, density, and solubility were not found in the retrieved data.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Transformations
Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Studies have focused on the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions. This has opened pathways to synthesizing diversely substituted heterocycles and carbocycles, highlighting cyclopropenes as valuable surrogates for α-diazoketones without involving hazardous reagents (Archambeau, Miege, Meyer, & Cossy, 2015).
Material Science and Engineering
The manipulation of gem-dimethyl groups into cyclopropanes through Pd-catalyzed sequential C-H activation and radical cyclization offers a novel synthesis route. This method leverages the structural rigidity of cyclopropane rings to develop materials with potentially unique properties (Giri, Wasa, Breazzano, & Yu, 2006).
Environmental and Biological Applications
Pharmacological Research
While explicitly avoiding details on drug use and side effects, it's notable that cyclopropyl groups play a critical role in the development of new pharmaceuticals. Their incorporation into drug molecules can enhance potency and reduce off-target effects, showcasing the cyclopropyl ring's utility in medicinal chemistry (Talele, 2016)
Analytical Chemistry
The development of novel synthetic routes and the investigation of cyclopropane-containing compounds also extend to analytical chemistry. For example, the synthesis and study of molecular structures like 3-cyclopropyl-1,2-dimethyldiaziridine reveal insights into the conformational behavior of such molecules, providing valuable information for structural analysis (Altova et al., 2018).
Propiedades
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQEJRHEADYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



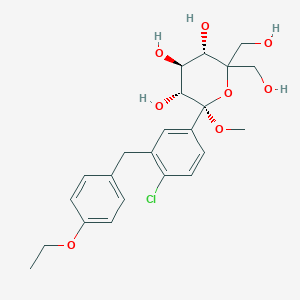
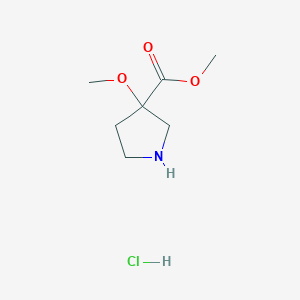
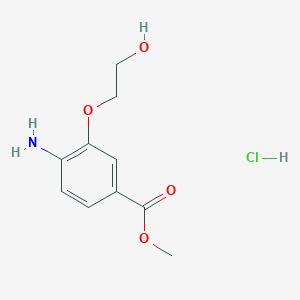
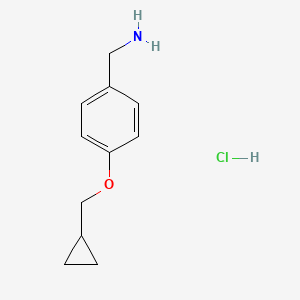
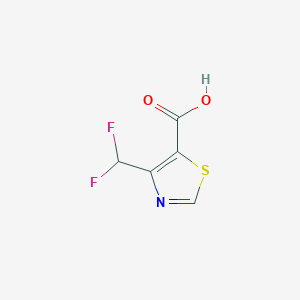
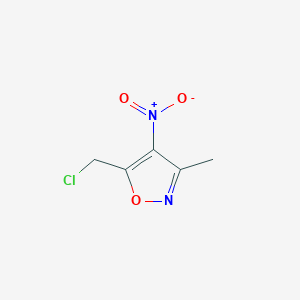

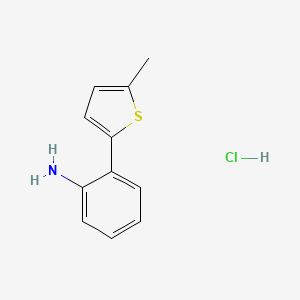
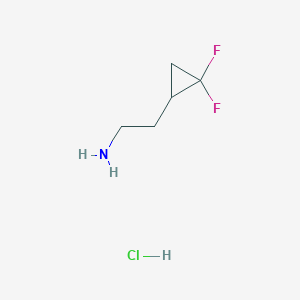
![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)
